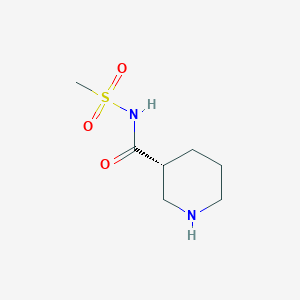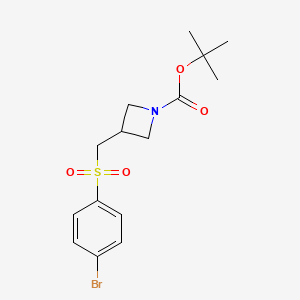![molecular formula C15H10F4O2 B12073626 2-(3-Fluoro-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12073626.png)
2-(3-Fluoro-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Fluoro-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)acetic acid: is a chemical compound with the following properties:
Chemical Formula: CHFO
Molecular Weight: 280.24 g/mol
Méthodes De Préparation
Synthetic Routes: The synthetic preparation of this compound involves introducing a trifluoromethyl group onto a biphenyl core. While specific methods may vary, one common approach is via radical trifluoromethylation of carbon-centered radical intermediates .
Reaction Conditions: The trifluoromethylation process typically employs reagents such as trifluoromethyl iodide (CF3I) or other trifluoromethylating agents. Reaction conditions may involve radical initiators, solvents, and temperature control.
Industrial Production: Industrial-scale production methods for this compound may involve optimized reaction conditions, purification steps, and scalability considerations.
Analyse Des Réactions Chimiques
Reactivity:
Benzylic Position: The benzylic carbon (adjacent to the carboxylic acid group) is susceptible to various reactions.
SN2 Pathway: 1° benzylic halides typically react via an SN2 pathway.
SN1 Pathway: 2° and 3° benzylic halides typically react via an SN1 pathway, forming resonance-stabilized carbocations.
Common Reagents: Reagents used in reactions involving this compound include halogens (e.g., Cl2, Br2), bases (e.g., NaOH), and nucleophiles (e.g., NaN3).
Major Products: The major products depend on the specific reaction conditions and the substituents present. For example, halogenation at the benzylic position can yield halogenated derivatives.
Applications De Recherche Scientifique
This compound finds applications in:
Medicinal Chemistry: It may serve as a scaffold for drug development due to its unique structure.
Materials Science: Its properties could be exploited in materials design.
Biological Studies: Researchers may investigate its interactions with biological targets.
Mécanisme D'action
The exact mechanism by which this compound exerts its effects remains an area of study. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
While I don’t have specific information on similar compounds, further research could explore related biphenyl derivatives and highlight the uniqueness of this particular structure.
Remember that this compound’s applications and mechanisms are context-dependent, and ongoing research may reveal additional insights
Propriétés
Formule moléculaire |
C15H10F4O2 |
|---|---|
Poids moléculaire |
298.23 g/mol |
Nom IUPAC |
2-[2-fluoro-4-[2-(trifluoromethyl)phenyl]phenyl]acetic acid |
InChI |
InChI=1S/C15H10F4O2/c16-13-7-9(5-6-10(13)8-14(20)21)11-3-1-2-4-12(11)15(17,18)19/h1-7H,8H2,(H,20,21) |
Clé InChI |
UQURDSAEBKPXRB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)CC(=O)O)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


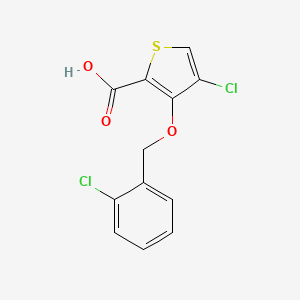
![[4-((4S)-Fluoro-phenyl)-1-methyl-piperidin-(3S)-yl]-methanol](/img/structure/B12073547.png)
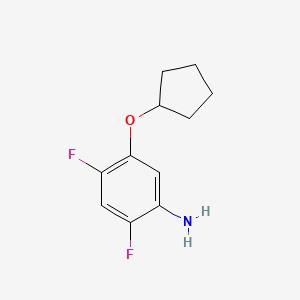
![2-[2-[2-Chloro-3-[2-(3-ethyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethyl-1,1-dimethylbenzo[e]indole;4-methylbenzenesulfonate](/img/structure/B12073563.png)

![Methyl 2-[(2-ethoxy-2-oxoacetyl)amino]-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate](/img/structure/B12073581.png)
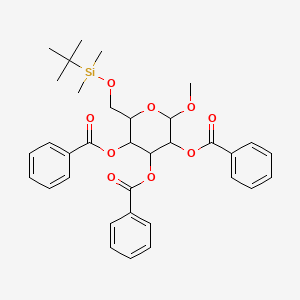
![6-Bromo-1-isobutyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12073596.png)
